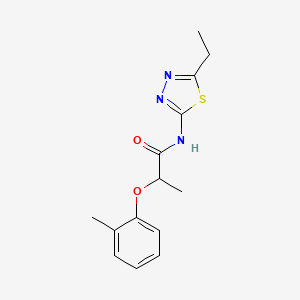![molecular formula C16H17N3OS B4763745 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol](/img/structure/B4763745.png)
4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol
Vue d'ensemble
Description
4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol, also known as PTPB, is a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that regulate the activity of proteins by removing phosphate groups from tyrosine residues. PTPB has been shown to be effective in inhibiting the activity of several PTPs, making it a promising target for drug development.
Mécanisme D'action
4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol inhibits the activity of PTPs by binding to the active site of the enzyme and preventing it from removing phosphate groups from tyrosine residues. This leads to an increase in the phosphorylation of proteins, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol are largely dependent on the specific PTPs that it inhibits. However, in general, 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol in lab experiments is its potency and specificity for PTPs. This allows for targeted inhibition of specific enzymes and can provide insights into the role of these enzymes in cellular signaling pathways. However, one limitation of using 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol is its potential toxicity and off-target effects. Careful dose-response studies and controls are necessary to ensure that any observed effects are specific to the targeted enzyme.
Orientations Futures
There are several potential future directions for research involving 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol. One area of interest is the development of 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol-based therapies for the treatment of type 2 diabetes and cancer. Another area of interest is the identification of new PTP targets and the development of more potent and specific inhibitors. Additionally, the use of 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol in combination with other drugs or therapies may provide synergistic effects and improve treatment outcomes.
Applications De Recherche Scientifique
4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol has been studied extensively for its potential use in drug development. It has been shown to be effective in inhibiting the activity of several PTPs, including PTP1B, which is involved in the regulation of insulin signaling and has been implicated in the development of type 2 diabetes. 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol has also been shown to have anti-cancer properties, as it can inhibit the activity of PTPs that are overexpressed in cancer cells.
Propriétés
IUPAC Name |
4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-9-5-4-8-17-15-14-13(12-6-2-1-3-7-12)10-21-16(14)19-11-18-15/h1-3,6-7,10-11,20H,4-5,8-9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMGEGVDFCLZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4763668.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperidine](/img/structure/B4763671.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B4763706.png)

![N-{3-[2-(4-pyridinyl)ethyl]phenyl}-2-pyridinecarboxamide](/img/structure/B4763725.png)
![3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4763734.png)
![5-(4-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4763741.png)
![4-(5-chloro-2-pyridinyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4763748.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4763755.png)
![5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B4763758.png)
![1-ethyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B4763761.png)
![N,N-diethyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4763775.png)